N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline

Catalog No.
S830769
CAS No.
1040682-24-3
M.F
C28H35NO2
M. Wt
417.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline

CAS Number

1040682-24-3

Product Name

N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline

IUPAC Name

N-[(4-heptoxyphenyl)methyl]-3-(2-phenylethoxy)aniline

Molecular Formula

C28H35NO2

Molecular Weight

417.6 g/mol

InChI

InChI=1S/C28H35NO2/c1-2-3-4-5-9-20-30-27-17-15-25(16-18-27)23-29-26-13-10-14-28(22-26)31-21-19-24-11-7-6-8-12-24/h6-8,10-18,22,29H,2-5,9,19-21,23H2,1H3

InChI Key

ZYYSVFMHDNWNDP-UHFFFAOYSA-N

SMILES

CCCCCCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OCCC3=CC=CC=C3

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OCCC3=CC=CC=C3

N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline is an organic compound characterized by the presence of a heptyloxy group and a phenethyloxy substituent on an aniline backbone. Its molecular formula is C28H35NO2, with a molecular weight of approximately 417.6 g/mol. This compound features a complex structure that allows for various interactions in biological and chemical contexts, making it a subject of interest in both medicinal chemistry and materials science .

  • Oxidation: The compound can be oxidized to form ketones or carboxylic acids using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction processes can convert the compound into its corresponding amine using hydrogen gas in the presence of a palladium catalyst.
  • Substitution Reactions: Nucleophilic substitution can occur at the benzyl position, allowing for the introduction of various nucleophiles depending on the reaction conditions .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Hydrogen gas with palladium on carbon as a catalyst.
  • Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophile addition.

The synthesis of N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline typically involves multiple synthetic steps:

  • Formation of Heptyloxybenzene Intermediate: Heptyl bromide reacts with phenol in the presence of a base (e.g., potassium carbonate) to produce heptyloxybenzene.
  • Synthesis of Phenethyloxybenzyl Intermediate: Phenethyl bromide reacts with benzyl alcohol under basic conditions to yield phenethyloxybenzyl alcohol.
  • Coupling Reaction: The heptyloxybenzene intermediate is coupled with the phenethyloxybenzyl intermediate using a coupling agent like N,N’-dicyclohexylcarbodiimide to form the final product .

N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline has several applications across different fields:

  • Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Potentially useful for studying biological pathways and interactions due to its structural characteristics.
  • Medicine: Investigated for therapeutic properties, including roles as precursors in drug development.
  • Industry: Utilized in producing specialty chemicals, including liquid crystals and polymers .

Research into the interaction studies involving N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline focuses on how this compound interacts with specific molecular targets such as enzymes and receptors. Its structural features allow it to potentially fit into active sites, influencing biological functions. Detailed studies are necessary to elucidate the specific mechanisms involved and their implications for therapeutic applications .

Several compounds share structural similarities with N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Aspects
4-(Heptyloxy)benzoic AcidLacks aniline and phenethyloxy groupsSimpler structure, primarily used in organic synthesis
4-(Heptyloxy)phenyl IsocyanateContains isocyanate functional groupUsed in polymer chemistry
Phenyl Boronic Acid DerivativesContains phenyl groups but different functional groupsImportant in cross-coupling reactions

These comparisons highlight N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline's unique combination of functional groups that may afford distinct chemical reactivity and biological activity compared to its analogs .

Molecular Formula Systems

The most basic level of structural representation begins with the molecular formula C₂₈H₃₅NO₂, which provides essential compositional information about the compound's elemental makeup [2]. This formula indicates the presence of 28 carbon atoms, 35 hydrogen atoms, one nitrogen atom, and two oxygen atoms, establishing the fundamental building blocks of the molecular structure.

The molecular weight of 417.6 g/mol serves as a complementary identifier, providing quantitative mass information essential for analytical chemistry applications and stoichiometric calculations [2]. This value, combined with the molecular formula, enables precise identification and quantification of the compound in various chemical processes.

Linear Notation Systems

SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) represents one of the most widely adopted approaches for encoding chemical structures in computational chemistry [3] [4] [5]. For the target compound, the SMILES notation is:

CCCCCCCOc1ccc(cc1)CNc2cccc(c2)OCCc3ccccc3

This linear string efficiently encodes the complete molecular topology, including aromatic ring systems, branching patterns, and functional group connectivity [2] [5]. The SMILES system employs specific rules for representing different structural elements:

  • Aromatic atoms are indicated by lowercase letters (c, n, o)
  • Aliphatic chains are represented by uppercase letters (C, N, O)
  • Ring closures are designated by numerical labels
  • Branching points are enclosed in parentheses

InChI System

The International Chemical Identifier (InChI) provides a more sophisticated and standardized approach to molecular representation [6] [7] [8]. The InChI for the target compound is:

InChI=1S/C28H35NO2/c1-2-3-4-5-9-20-30-27-17-15-25(16-18-27)23-29-26-13-10-14-28(22-26)31-21-19-24-11-7-6-8-12-24/h6-8,10-18,22,29H,2-5,9,19-21,23H2,1H3

This hierarchical representation system organizes structural information into distinct layers [8]:

LayerContentInformation Type
FormulaC28H35NO2Elemental composition
ConnectivityAtom bonding patternsTopological structure
HydrogenHydrogen positionsProtonation states
Stereochemistry3D configurationSpatial arrangement
TautomersDynamic formsEquilibrium states

The corresponding InChI Key (ZYYSVFMHDNWNDP-UHFFFAOYSA-N) serves as a compressed, searchable identifier optimized for database applications [2] [7].

Graphical Representation Systems

Structural Formulas

Traditional structural formulas provide intuitive visual representations that directly illustrate atomic connectivity and bonding patterns [9] [10] [11]. These representations encompass multiple subtypes:

Lewis Structures show all valence electrons, including bonding pairs and lone pairs, providing complete electronic information about the molecule [10] [11]. For complex molecules like the target compound, Lewis structures become increasingly detailed but offer comprehensive bonding information.

Skeletal Formulas simplify representation by omitting hydrogen atoms bonded to carbon, focusing on the carbon skeleton and functional groups [12] [13]. This approach proves particularly valuable for large organic molecules where full structural detail would create visual complexity.

Condensed Structural Formulas compress spatial information into linear or semi-linear formats while maintaining essential connectivity information [12] [13]. These representations balance detail with brevity, making them suitable for text-based communication.

Three-Dimensional Models

Three-dimensional representation systems capture spatial relationships and conformational properties essential for understanding molecular behavior [14] [15] [16]:

Ball-and-Stick Models combine atomic spheres with connecting rods to represent bonds, providing clear visualization of molecular geometry and bond angles [14] [16]. These models effectively communicate three-dimensional structure while maintaining atomic detail.

Space-Filling Models represent molecules as assemblies of overlapping spheres corresponding to van der Waals radii, illustrating molecular volume and surface accessibility [14] [17]. These representations prove particularly valuable for understanding intermolecular interactions and molecular recognition processes.

Surface Models calculate and display molecular surfaces using various algorithms, including solvent-excluded surfaces and molecular skin surfaces [17]. These representations enable analysis of molecular cavities, binding sites, and accessible surface areas.

Computational Representation Systems

Connection Tables

Connection tables provide machine-readable formats that explicitly specify atomic connectivity, bond orders, and stereochemical information [18] [19]. These representations serve as fundamental data structures for computational chemistry applications, enabling algorithmic processing and analysis of molecular structures.

The connection table format typically includes:

  • Atom list with elemental symbols and coordinates
  • Bond list with connectivity information and bond orders
  • Stereochemical descriptors for three-dimensional configuration
  • Formal charge assignments for ionic species

Molecular Graphs

Molecular graphs represent chemical structures as mathematical graphs where atoms serve as vertices and bonds as edges [18] [20] [19]. This approach enables application of graph theory algorithms for structural analysis, similarity calculations, and property prediction.

Graph-based representations facilitate:

  • Topological analysis of molecular connectivity
  • Similarity calculations between different structures
  • Substructure searching in chemical databases
  • Molecular descriptor calculation for quantitative structure-activity relationships

Specialized Notation Systems

Chemical Abstracts Service (CAS) Numbers

The CAS Registry Number 1040682-24-3 provides a unique numerical identifier assigned by the Chemical Abstracts Service for database registration and literature indexing [2] [18]. This system ensures unambiguous identification across different naming conventions and structural representations.

MDL Numbers

The MDL Number MFCD10687410 represents another standardized identifier system used in chemical databases and inventory management [2] [21]. These numbers facilitate cross-referencing between different database systems and chemical suppliers.

XLogP3

8.2

Dates

Last modified: 08-16-2023

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